3,5-Dimethoxypicolinonitrile
CAS No.: 36057-45-1
Cat. No.: VC3045946
Molecular Formula: C8H8N2O2
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 36057-45-1 |
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Molecular Formula | C8H8N2O2 |
Molecular Weight | 164.16 g/mol |
IUPAC Name | 3,5-dimethoxypyridine-2-carbonitrile |
Standard InChI | InChI=1S/C8H8N2O2/c1-11-6-3-8(12-2)7(4-9)10-5-6/h3,5H,1-2H3 |
Standard InChI Key | LJXBVWYMXUENCW-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(N=C1)C#N)OC |
Canonical SMILES | COC1=CC(=C(N=C1)C#N)OC |
Introduction
Physical and Chemical Properties
Physical Properties
3,5-Dimethoxypicolinonitrile exhibits characteristic physical properties that stem from its molecular structure. While specific experimental data on this compound is limited in the provided search results, its properties can be reasonably inferred based on structural considerations and data from related compounds. The compound is expected to be a crystalline solid at room temperature with a moderate to high melting point, typical of substituted pyridines with similar molecular weights.
The presence of two methoxy groups increases the compound's polarity compared to unsubstituted picolinonitrile, affecting its solubility profile. 3,5-Dimethoxypicolinonitrile is expected to show good solubility in polar organic solvents such as methanol, ethanol, acetone, and dichloromethane, while displaying limited solubility in non-polar solvents like hexane. Its solubility in water is likely to be limited due to the hydrophobic character imparted by the methoxy groups, despite the polar nitrile functionality.
Chemical Properties
The chemical behavior of 3,5-Dimethoxypicolinonitrile is largely dictated by three key functional features: the pyridine nitrogen, the nitrile group, and the methoxy substituents. The pyridine nitrogen acts as a weak base and potential site for coordination with metals or protonation. The nitrile group serves as an excellent handle for various transformations, including hydrolysis to amides or carboxylic acids, reduction to amines, and participation in cycloaddition reactions.
The methoxy groups at positions 3 and 5 exert electronic effects on the pyridine ring, enriching it with electron density through resonance. This electronic contribution affects the reactivity of the compound, particularly at positions 2, 4, and 6 of the pyridine ring. The electron-donating nature of these substituents can enhance the nucleophilicity of the pyridine nitrogen while potentially reducing the electrophilicity of the nitrile carbon compared to unsubstituted picolinonitrile.
Property | Expected Value | Influencing Factors |
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Physical State (25°C) | Crystalline solid | Molecular weight, intermolecular forces |
Solubility in Polar Solvents | High | Presence of methoxy and nitrile groups |
Solubility in Non-polar Solvents | Low to moderate | Hydrophobic and hydrophilic balance |
pKa (Pyridine N) | ~4-5 | Electronic effects of substituents |
UV Absorption | ~260-280 nm | Conjugated system with substituents |
IR Characteristics | ~2220-2240 cm⁻¹ (C≡N stretch) | Nitrile functionality |
Synthesis Methods
Traditional Synthetic Routes
The synthesis of 3,5-Dimethoxypicolinonitrile typically involves either the direct cyanation of an appropriately substituted pyridine derivative or the construction of the pyridine ring with the nitrile functionality already in place. Several synthetic approaches have been developed, with varying degrees of efficiency and scalability.
One common approach involves the cyanation of 3,5-dimethoxypyridine using reagents such as cyanogen bromide in the presence of a suitable base. This method is analogous to the synthesis of related compounds such as 4-Methoxy-3,5-dimethylpicolinonitrile, which involves the reaction of the corresponding pyridine derivative with cyanogen bromide in the presence of sodium hydroxide under reflux conditions.
Another potential synthetic route involves the transformation of 3,5-dimethoxypicolinic acid or its derivatives (such as esters or amides) to the corresponding nitrile through dehydration reactions. This approach might utilize reagents such as thionyl chloride, phosphorus pentoxide, or trifluoroacetic anhydride to effect the conversion of the carboxylic acid functionality to a nitrile.
Modern Synthetic Approaches
Synthetic Approach | Key Reagents | Conditions | Potential Yield | Advantages/Limitations |
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Direct Cyanation | Cyanogen bromide, NaOH | Reflux, organic solvent | 70-85% | Simple approach, hazardous reagents |
Carboxylic Acid Dehydration | SOCl₂ or P₂O₅ | Heat, inert atmosphere | 60-75% | Versatile, moderate yields |
From Isoxazole Precursors | K₂CO₃ | MeOH, 60°C, 30 min | 75-90% | Mild conditions, requires specific precursors |
Palladium-Catalyzed Cyanation | Pd catalyst, Zn(CN)₂ | Heat, inert atmosphere | 65-80% | Modern approach, toxic cyanide source |
Chemical Reactions and Reactivity
Hydrolysis Reactions
The nitrile group in 3,5-Dimethoxypicolinonitrile can undergo hydrolysis under acidic or basic conditions to form either the corresponding amide (partial hydrolysis) or carboxylic acid (complete hydrolysis). These transformations provide access to 3,5-dimethoxypicolinamide and 3,5-dimethoxypicolinic acid, respectively, which are valuable intermediates for further derivatization.
Under acidic conditions, the hydrolysis typically proceeds via an initial protonation of the nitrile nitrogen, followed by nucleophilic attack by water. In contrast, basic hydrolysis involves direct nucleophilic attack by hydroxide on the nitrile carbon. The electron-donating nature of the methoxy substituents may influence the rate of hydrolysis by affecting the electrophilicity of the nitrile carbon.
Reduction Reactions
The reduction of the nitrile group in 3,5-Dimethoxypicolinonitrile can be achieved using various reducing agents, with the product depending on the reagent and conditions employed. Common reducing agents include lithium aluminum hydride, sodium borohydride, catalytic hydrogenation, and dissolving metal reductions.
Complete reduction with lithium aluminum hydride typically yields the corresponding primary amine, 3,5-dimethoxypyridin-2-ylmethylamine. Partial reduction, which may be achieved with controlled equivalents of reducing agents or milder conditions, can produce the corresponding aldehyde, 3,5-dimethoxypyridine-2-carbaldehyde. These transformation products serve as versatile building blocks for further synthetic elaboration.
Substitution and Functionalization
The methoxy groups in 3,5-Dimethoxypicolinonitrile can undergo demethylation reactions under appropriate conditions to yield hydroxy-substituted derivatives. This transformation is particularly valuable for accessing compounds with enhanced hydrogen-bonding capabilities, which may be beneficial for certain applications, especially in medicinal chemistry.
Additionally, the pyridine ring can undergo various electrophilic and nucleophilic substitution reactions, with reactivity patterns influenced by the electronic effects of the nitrile and methoxy substituents. The specific positions available for substitution (primarily C-4 and C-6) offer opportunities for further derivatization and fine-tuning of molecular properties.
Applications in Research and Industry
Pharmaceutical Applications
3,5-Dimethoxypicolinonitrile and its derivatives have significant potential in pharmaceutical research and development. The compound can serve as a building block for constructing more complex molecules with biological activity, particularly those targeting specific enzyme systems or receptor proteins.
In drug discovery, the picolinonitrile scaffold appears in several classes of bioactive compounds, including those with antimicrobial, anticancer, and anti-inflammatory properties. The 3,5-dimethoxy substitution pattern may confer specific binding properties through hydrogen bonding and hydrophobic interactions with biological targets. For example, related picolinonitrile derivatives have been explored as intermediates in the synthesis of proton pump inhibitors used for treating gastrointestinal disorders.
Recent research has also investigated the potential of substituted picolinonitriles in the development of kinase inhibitors, which are important targets in cancer therapy. The structural features of 3,5-Dimethoxypicolinonitrile make it a promising scaffold for developing compounds that can interact with the ATP-binding sites of various kinases.
Material Science Applications
In materials science, compounds containing the picolinonitrile moiety have been explored for their potential in creating functional materials with specific electronic or optical properties. The electron-withdrawing nature of the nitrile group, combined with the electron-donating methoxy substituents, creates a push-pull electronic system that can be exploited in materials designed for electron transport or light-harvesting applications.
Additionally, the coordination chemistry of 3,5-Dimethoxypicolinonitrile, facilitated by both the pyridine nitrogen and the nitrile group, offers opportunities for developing metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, or selective molecular recognition.
Synthetic Intermediates
One of the most significant applications of 3,5-Dimethoxypicolinonitrile is as a versatile synthetic intermediate. The reactivity of the nitrile group allows for its transformation into various functional groups, enabling the construction of diverse molecular architectures. The compound can serve as a key building block in convergent synthetic strategies aimed at complex target molecules.
For example, in the synthesis of heterocyclic compounds, 3,5-Dimethoxypicolinonitrile could participate in cycloaddition reactions or condensations to form fused ring systems with potential applications in medicinal chemistry or materials science. The methoxy groups also provide handles for further functionalization, expanding the diversity of accessible molecular structures.
Biological Activity and Pharmacological Properties
Structure-Activity Relationships
The nitrile group can act as a hydrogen bond acceptor in interactions with protein targets, while the methoxy substituents can participate in both hydrogen bonding and hydrophobic interactions. The positioning of these groups on the pyridine ring affects the compound's ability to bind to specific biological targets, influencing its potential therapeutic applications.
Pharmacokinetic Considerations
The pharmacokinetic properties of 3,5-Dimethoxypicolinonitrile would be influenced by its structural features, particularly the balance between hydrophilicity and lipophilicity conferred by the methoxy groups and the nitrile functionality. These properties affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
The methoxy groups are potential sites for Phase I metabolism through O-demethylation, while the nitrile group may undergo hydrolysis or reduction in biological systems. Understanding these metabolic pathways is crucial for developing derivatives with improved pharmacokinetic profiles for potential therapeutic applications.
Comparison with Related Compounds
Structural Analogs
3,5-Dimethoxypicolinonitrile belongs to a broader family of substituted picolinonitriles, each with distinct structural features and properties. Comparing this compound with its structural analogs provides insights into how specific substitution patterns influence physical, chemical, and biological properties.
Electronic and Steric Effects
The electronic and steric effects of substituents on the picolinonitrile scaffold significantly influence reactivity patterns and physical properties. In 3,5-Dimethoxypicolinonitrile, the electron-donating nature of the methoxy groups affects the electron distribution in the pyridine ring, potentially decreasing the electrophilicity of the nitrile carbon while increasing the nucleophilicity of the pyridine nitrogen.
Sterically, the methoxy groups at positions 3 and 5 create a specific molecular shape that influences how the compound interacts with potential reaction partners or biological targets. This steric environment may affect the accessibility of the nitrile group and the pyridine nitrogen for various chemical transformations or binding interactions.
Synthetic Utility Comparison
Different substituted picolinonitriles offer unique advantages in synthetic applications based on their specific structural features. 3,5-Dimethoxypicolinonitrile provides opportunities for functionalization at the 4- and 6-positions of the pyridine ring, as well as transformations of the nitrile group. In contrast, compounds like 3-hydroxy-4-substituted picolinonitriles offer reactivity at the hydroxy group that could be exploited for different synthetic purposes .
Current Research and Future Perspectives
Recent Advances in Synthesis
Recent research has focused on developing more efficient and sustainable methods for synthesizing compounds like 3,5-Dimethoxypicolinonitrile. These advances include:
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Transition Metal-Catalyzed Approaches: Modern synthetic methods utilizing palladium, copper, or other transition metal catalysts offer milder conditions and broader functional group tolerance for introducing nitrile groups onto substituted pyridines.
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Flow Chemistry Techniques: Continuous flow systems have been explored for the synthesis of heterocyclic compounds, potentially offering advantages in scalability and safety for preparing 3,5-Dimethoxypicolinonitrile and related compounds.
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Green Chemistry Approaches: Efforts to develop environmentally friendly synthetic routes have led to methods that reduce solvent use, eliminate toxic reagents, and improve atom economy in the synthesis of pyridine derivatives.
Emerging Applications
The unique structural features of 3,5-Dimethoxypicolinonitrile position it for several emerging applications:
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Targeted Drug Delivery Systems: The compound's structure could be incorporated into molecular designs that respond to specific biological triggers, releasing active pharmaceutical ingredients at targeted sites.
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Photosensitizers and Photocatalysts: The electronic properties conferred by the methoxy substituents and nitrile group make derivatives of 3,5-Dimethoxypicolinonitrile candidates for applications in photocatalysis or photoresponsive materials.
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Chemical Biology Tools: Functionalized derivatives could serve as chemical probes for studying biological systems, particularly when equipped with reactive groups for covalent binding or reporter moieties for detection.
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Advanced Materials: The compound's potential for coordination chemistry and electronic properties could be exploited in developing sensors, electroactive materials, or components for organic electronics.
Future Research Directions
Several promising directions for future research on 3,5-Dimethoxypicolinonitrile include:
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Comprehensive Physical Characterization: Detailed studies of physical properties, including crystallographic analysis, spectroscopic characterization, and thermal behavior would enhance understanding of the compound's fundamental properties.
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Expanded Biological Evaluation: Systematic screening of 3,5-Dimethoxypicolinonitrile and its derivatives against diverse biological targets could uncover new therapeutic applications or biological tools.
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Structure Optimization: Design and synthesis of analogs with modified substituent patterns could lead to compounds with enhanced properties for specific applications in medicinal chemistry or materials science.
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Computational Studies: Theoretical investigations of electronic structure, reactivity, and interaction with potential biological targets could guide rational design of derivatives with tailored properties.
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Scale-Up and Manufacturing: Development of efficient, scalable synthesis routes suitable for industrial production would facilitate broader application of 3,5-Dimethoxypicolinonitrile in various fields.
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